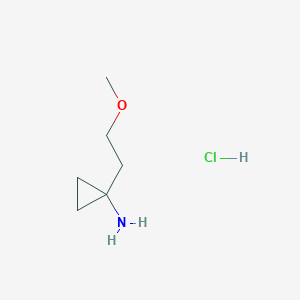![molecular formula C11H17N3O B1382734 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea CAS No. 1506445-81-3](/img/structure/B1382734.png)
1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea
Übersicht
Beschreibung
1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea is a chemical compound with the CAS Number: 1506445-81-3 . It has a molecular weight of 207.28 . The IUPAC name for this compound is N’-[2-(4-aminophenyl)ethyl]-N,N-dimethylurea .
Molecular Structure Analysis
The InChI code for 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea is1S/C11H17N3O/c1-14(2)11(15)13-8-7-9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15) . This code provides a standard way to encode the compound’s molecular structure.
Wissenschaftliche Forschungsanwendungen
Directed Lithiation
Directed lithiation of similar urea compounds, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, has been explored. This process involves lithiation on the nitrogen and ortho to the directing metalating group, yielding high yields of substituted products. Such studies can provide insights into the manipulation and functionalization of compounds like 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea for various applications (Smith et al., 2013).
Rearrangements in Related Compounds
Research on the rearrangements of compounds like 4-(2-Aminophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester, which share structural similarities with 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea, has been conducted. Such studies reveal complex reaction pathways and product formation under varying conditions, which could be relevant for understanding the behavior of 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea in similar contexts (Kim, 1986).
Synthesis of Complex Compounds
The synthesis of complex compounds, such as 3,3-Bis[1,1-Bis(4-Disubstituted Aminophenyl)Ethylen-2-yl]-4,5,6,7-Tetrachlorophthalides, demonstrates the potential for creating intricate molecules utilizing components structurally related to 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea. This kind of research illustrates the compound's utility in constructing larger, more complex molecular architectures (Qing, 1998).
Polymorphism Studies
Investigations into polymorphism, as seen in studies of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, are crucial for understanding the physical and chemical properties of pharmaceutical compounds. This research can provide valuable insights into the structural and physicochemical properties of related compounds like 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea (Vogt et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea, also known as Anileridine, is the opiate receptors in the central nervous system (CNS) . These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission .
Mode of Action
Anileridine interacts with its targets, the opiate receptors, through a mechanism involving G-proteins. The binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex . This interaction results in changes in synaptic transmission, which can have various effects depending on the specific receptor and cell type .
Biochemical Pathways
This includes pain perception, reward, and certain autonomic functions .
Pharmacokinetics
These may include rapid absorption and distribution in the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
The primary result of Anileridine’s action is the relief of moderate to severe pain . It may also be used as an analgesic adjunct in general anesthesia to reduce the amount of anesthetic needed, to facilitate relaxation, and to reduce laryngospasm . In addition, Anileridine exerts mild antihistaminic, spasmolytic and antitussive effects .
Eigenschaften
IUPAC Name |
3-[2-(4-aminophenyl)ethyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(2)11(15)13-8-7-9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCWUUBXEABVRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine](/img/structure/B1382652.png)


![9-bromo-8-fluoro-1H,2H,4H,4aH,5H,6H-morpholino[4,3-a]quinoxalin-5-one](/img/structure/B1382660.png)







![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)
